molecular formula C14H11NO5S2 B1673419 (E)-4-[(2-methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid CAS No. 682741-29-3

(E)-4-[(2-methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid

Cat. No. B1673419
M. Wt: 337.4 g/mol
InChI Key: GJODSFZNKNHKML-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups, including a methoxycarbonyl group , thiophene rings, and an amino group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.

Scientific Research Applications

Spectroscopic and Structural Investigations

Research has focused on the synthesis, spectroscopic investigation, and structural analysis of similar N-maleanilinic acid derivatives. These compounds have been prepared through reactions yielding good yields and investigated using elemental analyses, FT-IR, and thermal analyses under argon atmosphere. X-ray diffraction (XRD) and various computational methods were employed to elucidate their molecular structures. Such studies are crucial for understanding the physicochemical properties and potential applications of these compounds in materials science and medicinal chemistry (Zayed, El-desawy, & Eladly, 2019).

Anticancer Potential

Derivatives similar to the target compound have been evaluated for their cytotoxicity against carcinoma cells, showing effectiveness against Hepatocellular carcinoma cells, Breast carcinoma cells, and Colon carcinoma cells. This suggests a potential role in developing anticancer agents. The correlation between experimental and theoretical calculations provides a solid foundation for proposing the structures and understanding the mechanism of action of these compounds (Zayed, El-desawy, & Eladly, 2019).

Photoluminescence Applications

The synthesis of structurally related compounds has been performed for applications in organic molecular crystals with highly stable photoluminescence at ambient conditions. These findings are significant for the development of materials for optoelectronic devices and indicate the potential utility of the target compound in similar applications (Zhestkij et al., 2021).

Solar Energy Conversion

In the field of renewable energy, similar compounds have been utilized in the design of organic dyes for dye-sensitized solar cells (DSSCs), showing promising results in terms of efficiency and stability. Such studies highlight the potential of these compounds in improving the performance of DSSCs and contributing to the advancement of solar energy conversion technologies (Robson et al., 2013).

properties

IUPAC Name

(E)-4-[(2-methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5S2/c1-20-14(19)13-8(15-11(16)4-5-12(17)18)7-10(22-13)9-3-2-6-21-9/h2-7H,1H3,(H,15,16)(H,17,18)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJODSFZNKNHKML-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CS2)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CS2)NC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729497
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(E)-4-[(2-methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-4-[(2-methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid
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(E)-4-[(2-methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid
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(E)-4-[(2-methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid
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(E)-4-[(2-methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid
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(E)-4-[(2-methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid
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(E)-4-[(2-methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid

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